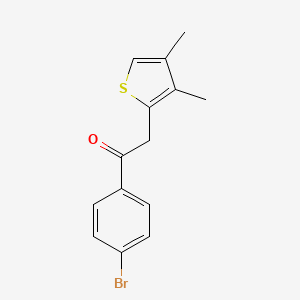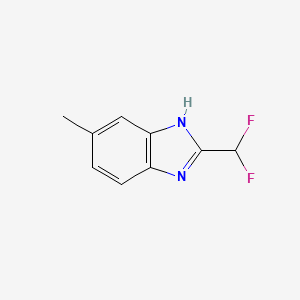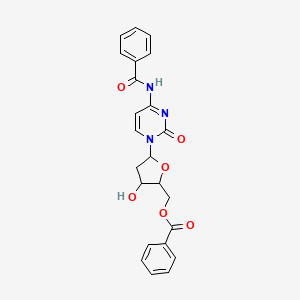
(2E,4E)-ethyl 4-benzylidenehex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-ethyl 4-benzylidenehex-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylidene group attached to a hex-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-ethyl 4-benzylidenehex-2-enoate typically involves the condensation of benzaldehyde with ethyl hex-2-enoate. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Benzaldehyde+Ethyl hex-2-enoateBase, Heat(2E,4E)-ethyl 4-benzylidenehex-2-enoate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E)-ethyl 4-benzylidenehex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or ethyl hexanoate.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(2E,4E)-ethyl 4-benzylidenehex-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E,4E)-ethyl 4-benzylidenehex-2-enoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cinnamate: Similar structure but lacks the hex-2-enoate moiety.
Benzylideneacetone: Contains a benzylidene group but differs in the rest of the structure.
Ethyl benzoate: Similar ester functionality but lacks the benzylidene group.
Uniqueness
(2E,4E)-ethyl 4-benzylidenehex-2-enoate is unique due to the presence of both the benzylidene and hex-2-enoate groups, which confer specific chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials with tailored properties.
Propriétés
Formule moléculaire |
C15H18O2 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
ethyl (E,4E)-4-benzylidenehex-2-enoate |
InChI |
InChI=1S/C15H18O2/c1-3-13(10-11-15(16)17-4-2)12-14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3/b11-10+,13-12+ |
Clé InChI |
XBEZMXIGTPKMIB-AQASXUMVSA-N |
SMILES isomérique |
CC/C(=C\C1=CC=CC=C1)/C=C/C(=O)OCC |
SMILES canonique |
CCC(=CC1=CC=CC=C1)C=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)


![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)






![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)
